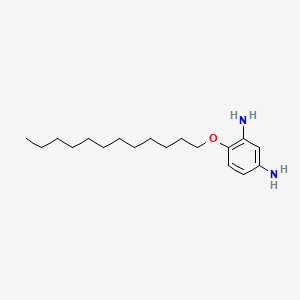

4-(Dodecyloxy)benzene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-dodecoxybenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O/c1-2-3-4-5-6-7-8-9-10-11-14-21-18-13-12-16(19)15-17(18)20/h12-13,15H,2-11,14,19-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNWBQXABYLBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Compound S Significance in Materials and Synthetic Chemistry

The primary significance of 4-(Dodecyloxy)benzene-1,3-diamine lies in its role as a monomer for the synthesis of high-performance polymers, particularly polyamides and polyimides. kpi.uantu.edu.tw The incorporation of the long dodecyloxy side chain into the polymer backbone imparts several desirable properties. One of the most notable advantages is the enhanced solubility of the resulting polymers in common organic solvents. ntu.edu.twresearchgate.net This is a crucial factor for improving the processability of otherwise intractable aromatic polymers, facilitating their use in applications such as coatings and thin films. psu.edukoreascience.kr

The presence of the flexible dodecyloxy group can disrupt the tight packing of polymer chains, leading to materials with lower crystallinity and potentially lower glass transition temperatures compared to their unsubstituted counterparts. researchgate.netijche.com This modification allows for precise tuning of the thermal and mechanical properties of the polymers. acs.orgsemanticscholar.org Research has shown that aromatic polyamides synthesized from structurally similar long-chain alkyl-substituted diamines, such as 4-pentadecylbenzene-1,3-diamine, exhibit good thermal stability, with decomposition temperatures often exceeding 350°C. researchgate.netresearchgate.net

In synthetic chemistry, the two amine groups on the benzene (B151609) ring of this compound are reactive sites for various chemical transformations. nih.gov They can readily undergo polycondensation reactions with diacyl chlorides or dianhydrides to form the corresponding polymers. researchgate.netnih.gov Furthermore, the amphiphilic nature of the molecule, combining a hydrophilic aromatic diamine head with a hydrophobic dodecyl tail, makes it a candidate for studies in self-assembly and the formation of ordered structures like micelles and liquid crystals. nih.gov

Historical Trajectories of Dodecyloxy Substituted Aromatic Diamines in Scholarly Inquiry

The development of dodecyloxy-substituted aromatic diamines is part of a broader historical trend in polymer chemistry focused on modifying traditional aromatic monomers to create materials with enhanced performance and processability. kpi.uantu.edu.tw Early research into wholly aromatic polyamides and polyimides in the mid-20th century established their exceptional thermal and mechanical stability. However, their poor solubility and high melting points limited their applications. ntu.edu.tw

To address these limitations, chemists began to explore structural modifications of the aromatic diamine and diacid monomers. kpi.ua A key strategy that emerged was the introduction of flexible or bulky side groups onto the polymer backbone. psu.eduijche.com This approach aimed to decrease intermolecular forces and chain packing, thereby improving solubility without significantly compromising the desirable thermal properties.

The use of long-chain alkoxy substituents, such as the dodecyloxy group, fits within this historical narrative. By the late 20th and early 21st centuries, numerous studies had demonstrated the effectiveness of this molecular design strategy. researchgate.netresearchgate.net Research on polymers derived from aromatic diamines has expanded to include investigations into their electroactive and photoactive properties, with potential applications in electronics and optoelectronics. psu.edusemanticscholar.org The synthesis of multifunctional polymers from various aromatic diamines continues to be an active area of research, driven by the quest for novel materials with tailored functionalities. nih.govacs.org

Fundamental Structural Features and Their Implications in Molecular Design

Precursor Synthesis Strategies for Dodecyloxybenzene Scaffolds

The initial phase in the synthesis of this compound involves the construction of the dodecyloxybenzene backbone. This is typically achieved through two main strategies: the direct alkylation of a functionalized benzaldehyde (B42025) or the functionalization of a pre-halogenated benzene core.

Alkylation Approaches to 4-Dodecyloxybenzaldehyde Intermediates

A primary and straightforward route to obtaining the dodecyloxybenzene scaffold is through the Williamson ether synthesis. This method involves the alkylation of a hydroxyl-substituted benzaldehyde, most commonly 4-hydroxybenzaldehyde, with a dodecyl halide.

The reaction is typically carried out by deprotonating the hydroxyl group of the benzaldehyde with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the dodecyl halide (e.g., dodecyl bromide), displacing the halide and forming the ether linkage.

Key Research Findings:

The reaction of a hydroxybenzaldehyde with an alkyl bromide, such as propargyl bromide, is effectively conducted in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). nih.gov

The general procedure involves heating the mixture to reflux until the starting aldehyde is consumed, as monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by precipitation in water and purified by recrystallization. nih.gov This approach is versatile and can be applied to various substituted hydroxybenzaldehydes.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-hydroxy-4-methoxy benzaldehyde | Propargyl bromide | K₂CO₃ | Acetone | Reflux, 4h | 87% | nih.gov |

| 3,4-dihydroxybenzaldehyde | Propargyl bromide | K₂CO₃ | Not specified | Not specified | 87% | nih.gov |

| 4-hydroxy-3-methoxy benzaldehyde | Propargyl bromide | K₂CO₃ | Not specified | Not specified | 84% | nih.gov |

Halogenation and Subsequent Functionalization Routes for Benzene Cores

An alternative strategy begins with a halogenated benzene ring, which is then functionalized. For the synthesis of this compound, a logical starting material would be a di-nitrated halobenzene, such as 4-chloro-1,2-dinitrobenzene. nih.gov This precursor contains the nitro groups necessary for later conversion to amines and a halogen atom that can be substituted by the dodecyloxy group.

The synthesis pathway involves a nucleophilic aromatic substitution reaction where dodecanol, activated as an alkoxide, displaces the chloride ion from the benzene ring. The presence of the electron-withdrawing nitro groups facilitates this substitution. Subsequently, the nitro groups are reduced to form the final diamine product.

Another relevant technique is the direct bromination of hydroxy and/or alkoxy substituted benzaldehydes. google.com This method can be used to introduce a halogen handle for further functionalization, although it may lead to the formation of HBr as a by-product. google.com

Amination Pathways for this compound Formation

The final and crucial step in the synthesis is the introduction of the two amine groups onto the 4-dodecyloxybenzene scaffold, creating the 1,3-diamine substitution pattern. This is almost universally achieved by the reduction of a dinitro precursor, 4-dodecyloxy-1,3-dinitrobenzene.

Catalytic Reduction of Nitro-Precursors to Diamine Structures

Catalytic hydrogenation is the most common and efficient method for the reduction of nitroarenes to anilines. acs.org This process offers high yields and clean reactions, with water being the primary byproduct. acs.org The dinitro precursor, dissolved in a suitable solvent, is subjected to hydrogen gas under pressure in the presence of a metal catalyst.

Commonly Used Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and efficiency. commonorganicchemistry.com

Raney Nickel: An alternative to Pd/C, Raney Nickel is particularly useful when the substrate contains functionalities sensitive to hydrogenolysis, such as aromatic halides. commonorganicchemistry.com

Platinum Black: Early reports also describe the use of platinum-based catalysts for the reduction of nitro groups. acs.org

Reaction Conditions: The hydrogenation is typically performed at elevated temperatures (e.g., 80-135°C) and pressures (above 50 atm), often in a solvent like methanol (B129727) or in some cases, with the molten feedstock directly. google.com

| Catalyst | Reducing Agent | Substrate Scope | Key Features/Drawbacks | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Aromatic and aliphatic nitro groups | High efficiency, but can reduce other functional groups. | acs.orgcommonorganicchemistry.com |

| Raney Nickel | H₂ gas | Aromatic and aliphatic nitro groups | Good for substrates with halogen substituents. | acs.orgcommonorganicchemistry.comgoogle.com |

| Iron (Fe) | Acid (e.g., Acetic Acid) | Aromatic nitro groups | Mild, good for presence of other reducible groups. | acs.orgcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | - | Aromatic nitro groups | Mild, but produces hazardous tin-salt waste. | acs.orgcommonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | - | Aromatic nitro groups | Useful when hydrogenation or acidic conditions are not compatible; can be selective for one nitro group. | commonorganicchemistry.com |

Alternative Methodologies for Amine Group Introduction

While catalytic hydrogenation is prevalent, other methods for reducing nitro groups or introducing amines exist, offering advantages in terms of functional group compatibility, cost, or safety. acs.org

Reducing Metals in Acid: A classic method involves the use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid such as hydrochloric acid or acetic acid. acs.orgcommonorganicchemistry.com The Béchamp reduction, using iron and a weak acid, was historically significant for industrial aniline (B41778) production. acs.org These methods are advantageous for their cost-effectiveness and tolerance of certain functional groups but can require harsh acidic conditions and generate significant metal waste. acs.org

Sodium Bisulfite Reduction: A novel process utilizes sodium bisulfite as the reductant with non-noble metal catalysts, allowing for the quantitative conversion of various nitro compounds under mild conditions. google.com

C-H Amination: More advanced strategies include direct C-H amination, where a C-H bond on the aromatic ring is directly converted to a C-N bond. Rhodium-catalyzed C-H insertion reactions of substrates like N-alkylsulfamides can produce cyclic intermediates that are precursors to 1,3-diamines. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental friendliness. In the context of this compound synthesis, several advanced techniques are relevant.

Heterogeneous Catalysis: The development of novel heterogeneous catalysts offers significant advantages, such as ease of separation and reusability. For instance, a pyrolytically activated dinuclear Ni(II)-Ce(III) complex has been shown to be an effective and reusable catalyst for the hydrogenation of nitroarenes under specific temperature and pressure conditions. nih.gov

Anion-Binding Catalysis: For the alkylation step, advanced catalytic methods can enhance reactivity. Anion-binding catalysis, using primary aminothiourea derivatives, has been shown to promote Sₙ1-type alkylation reactions by activating alkyl halides through anion abstraction. nih.gov

Process Optimization: Careful control of reaction parameters is crucial. For catalytic reductions, temperatures are often maintained between 90 and 135°C to ensure safety and efficiency, while simultaneously removing the water formed during the reaction. google.com The choice of solvent, catalyst loading, and hydrogen pressure are all critical variables that must be optimized for any specific substrate. nih.gov

Microwave-Assisted Protocols for Diamine-Based Monomers and Polymers

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields in the preparation of monomers and polymers. cup.edu.cnnumberanalytics.com For the synthesis of aromatic diamines like this compound, microwave energy can be applied to both the ether synthesis step and the subsequent reduction of nitro precursors.

The initial step, a Williamson ether synthesis, involves reacting a di-nitro-substituted phenol (B47542) with dodecyl bromide. Microwave irradiation can significantly shorten the reaction time compared to conventional heating. numberanalytics.com Following the etherification, the resulting 1,3-dinitro-4-(dodecyloxy)benzene is reduced to the target diamine. Microwave-assisted catalytic hydrogenation or reduction using agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can be employed. nih.gov This method offers rapid and uniform heating, which can lead to higher product purity and reduced formation of by-products. arkat-usa.org

Research into the microwave-assisted synthesis of related π-conjugated polymers has shown that parameters such as irradiation power, time, and temperature are critical for controlling molecular weight and polymerization yield. researchgate.net These findings are applicable to the synthesis of diamine monomers, where precise control over reaction conditions is necessary to ensure high purity. For instance, a one-pot synthesis of oxazine (B8389632) derivatives from aminophenols was significantly more efficient under microwave irradiation (150 W, 100 °C) than via conventional heating, achieving higher yields in a fraction of the time. arkat-usa.org

| Parameter | Typical Range/Value | Purpose | Reference |

|---|---|---|---|

| Irradiation Power | 100 - 200 W | To provide sufficient energy for the reaction without causing degradation. | nih.govarkat-usa.org |

| Temperature | 80 - 120 °C | To control the reaction rate and minimize side reactions. | researchgate.net |

| Reaction Time | 10 - 30 min | Significantly reduced time compared to conventional heating (hours). | arkat-usa.orgnih.gov |

| Solvent | Ethanol (B145695), DMF, DMSO | To dissolve reactants and efficiently absorb microwave energy. | numberanalytics.comnih.gov |

Phase Transfer Catalysis in Dodecyloxy Chain Incorporation

The incorporation of the long dodecyloxy chain onto the aromatic ring is typically achieved via the Williamson ether synthesis. This reaction involves a nucleophilic substitution (SN2) between an alkoxide (or phenoxide) and an alkyl halide. masterorganicchemistry.com Due to the different solubilities of the phenolic precursor (often used as a salt) and the dodecyl bromide, a biphasic system is common. Phase transfer catalysis (PTC) is a highly effective technique to overcome the challenge of bringing reactants from two different phases together. numberanalytics.com

In this context, a precursor such as 2,4-dinitrophenol (B41442) is deprotonated by a strong base like sodium hydroxide (B78521) in an aqueous phase. The resulting phenoxide is then transferred into an organic phase (e.g., dichloromethane (B109758) or toluene) containing the dodecyl bromide. quizlet.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates this transfer. utahtech.edu The large, lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it across the phase boundary into the organic phase where it can react with the alkyl halide. chegg.com This method avoids the need for harsh, anhydrous conditions and expensive polar aprotic solvents. quizlet.com

| Component | Example | Function | Reference |

|---|---|---|---|

| Phenolic Precursor | 2,4-Dinitrophenol | Provides the aromatic core and hydroxyl group for etherification. | francis-press.com |

| Alkylating Agent | 1-Bromododecane | Source of the dodecyl chain. | francis-press.com |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the reactive phenoxide ion. | numberanalytics.com |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide | Transfers the phenoxide from the aqueous phase to the organic phase. | utahtech.edu |

| Organic Solvent | Dichloromethane, Toluene | Dissolves the alkylating agent and the catalyst-phenoxide complex. | quizlet.com |

| Aqueous Solvent | Water | Dissolves the base and the phenoxide salt. | utahtech.edu |

Optimization of Solvent Systems and Reaction Parameters

Optimizing solvent systems and reaction parameters is crucial for maximizing the yield and purity of this compound. The choice of solvent, base, and temperature significantly influences the outcome of the Williamson ether synthesis step. numberanalytics.com

For the etherification, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective as they solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion. numberanalytics.com The use of a strong base, such as sodium hydride (NaH), is often preferred to ensure complete deprotonation of the phenol. numberanalytics.com However, protocols using weaker bases like potassium carbonate in combination with a polar aprotic solvent are also common. The reaction temperature is typically elevated to increase the rate, but excessively high temperatures can promote side reactions, such as elimination with secondary or tertiary alkyl halides. francis-press.com For primary alkyl halides like dodecyl bromide, substitution is the major pathway. francis-press.com

The subsequent reduction of the dinitro intermediate to the diamine is commonly performed using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or through chemical reduction. The choice of solvent for this step depends on the reduction method but often includes alcohols like ethanol or methanol, which readily dissolve the nitroaromatic precursor and are compatible with the hydrogenation catalysts.

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Base | Strong (e.g., NaH) | Ensures complete formation of the highly nucleophilic alkoxide, leading to higher yields. | numberanalytics.com |

| Weaker (e.g., K₂CO₃) | Milder conditions, but may require longer reaction times or higher temperatures. | francis-press.com | |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the alkoxide, accelerating the SN2 reaction and improving yield. | numberanalytics.comnumberanalytics.com |

| Polar Protic (e.g., Ethanol) | Can act as a competing nucleophile and may lead to lower yields if the base also deprotonates the solvent. | quizlet.com | |

| Temperature | Elevated (e.g., 60-100 °C) | Increases reaction rate. | researchgate.net |

| Room Temperature | May be sufficient with highly reactive substrates but generally requires longer reaction times. | researchgate.net |

Purification and Isolation Strategies for Synthetic Products

The final purity of this compound is critical for its application, particularly as a monomer in polymerization reactions. A multi-step purification strategy is typically required to remove unreacted starting materials, catalysts, and byproducts from the crude reaction mixture.

Following the reduction step, an initial workup often involves liquid-liquid extraction. For example, the reaction mixture can be diluted with an organic solvent and washed with water or brine to remove water-soluble impurities and salts. utahtech.edu The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and the solvent is removed under reduced pressure. wiley-vch.de

The primary method for purifying the crude product is column chromatography. uvic.ca Given the polarity of the diamine functional groups and the nonpolar nature of the dodecyl chain, a silica (B1680970) gel stationary phase is commonly used. cup.edu.cn A gradient elution system, starting with a nonpolar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), allows for the separation of nonpolar impurities, the desired product, and more polar byproducts. cup.edu.cnrochester.edu The order of elution generally follows an inverse relationship with the polarity of the compounds; non-polar compounds elute first. uvic.ca

For final purification to achieve high-purity material, recrystallization is often employed. The purified product from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture, and then allowed to cool slowly. wiley-vch.de This process allows for the formation of well-defined crystals of the pure compound, leaving remaining impurities in the mother liquor. A solvent system such as isopropyl alcohol/water or toluene/hexane may be suitable for a compound with both polar amine heads and a long nonpolar tail. wiley-vch.degoogle.com

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Silica Gel (e.g., 80-100 mesh) | Standard polar adsorbent for separating compounds of varying polarity. | cup.edu.cn |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | Gradually increases solvent polarity to elute compounds of increasing polarity from the column. | rochester.edu |

| Elution Order | 1. Unreacted Dodecyl Bromide 2. Dinitro ether intermediate 3. Product: this compound 4. Polar impurities | Separation is based on polarity; less polar compounds elute before more polar compounds. | uvic.ca |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the separation and identify fractions containing the desired product. | uvic.ca |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through various NMR techniques, the precise arrangement of atoms and their chemical environments can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The spectrum of this compound exhibits characteristic signals for the aromatic protons, the amine protons, and the protons of the dodecyloxy group.

The aromatic protons typically appear in the range of 6.5-8.0 ppm. inflibnet.ac.in The exact chemical shifts are influenced by the electron-donating effects of the amino and alkoxy groups. wisc.edu The protons on the benzene ring will exhibit a specific splitting pattern due to their coupling with each other.

The protons of the two amine (-NH₂) groups generally appear as a broad signal, which can be found in a wide range from 0.5 to 4.0 ppm for aliphatic amines and can be extended for aromatic amines. inflibnet.ac.inhw.ac.uk The chemical shift of these protons is highly dependent on factors such as solvent, concentration, and temperature, and they may exchange with D₂O, causing their signal to disappear. inflibnet.ac.in

The dodecyloxy chain gives rise to a series of signals in the upfield region of the spectrum. The methylene (B1212753) group protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and typically resonate around 3.2-3.8 ppm. inflibnet.ac.in The other methylene groups of the long alkyl chain will appear as a complex multiplet further upfield, while the terminal methyl group (-CH₃) will present as a distinct triplet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.0 | Multiplet |

| Amine NH₂ | 0.5 - 4.0 | Broad Singlet |

| -O-CH₂- | 3.2 - 3.8 | Triplet |

| -(CH₂)₁₀- | 1.2 - 1.8 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, simplifying the analysis. mnstate.edu

The aromatic carbons of this compound will resonate in the downfield region, typically between 100 and 160 ppm. pdx.eduoregonstate.edu The chemical shifts of these carbons are influenced by the substituents on the ring. The carbon atom attached to the oxygen of the dodecyloxy group will be found in a specific range, often around 150-160 ppm, while the carbons bearing the amine groups will also have characteristic shifts.

The carbons of the dodecyloxy chain will appear in the upfield region of the spectrum. The carbon of the methylene group attached to the oxygen (-O-CH₂-) is typically found in the range of 60-80 ppm. oregonstate.edu The other methylene carbons of the alkyl chain will have signals between 20 and 40 ppm, and the terminal methyl carbon will be the most shielded, appearing at the highest field. pdx.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C (substituted) | 140 - 160 |

| Aromatic CH | 100 - 130 |

| -O-CH₂- | 60 - 80 |

| -(CH₂)₁₀- | 20 - 40 |

| -CH₃ | ~14 |

Two-Dimensional NMR Techniques (COSY, HMQC) for Complex Assignment

For a molecule with a complex structure like this compound, one-dimensional NMR spectra can sometimes be ambiguous. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are employed to resolve these ambiguities. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the aromatic ring, helping to assign their specific positions. It would also show correlations between the protons of the dodecyloxy chain, for instance, between the -O-CH₂- protons and the protons of the next methylene group. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence): This technique, also known as HSQC (Heteronuclear Single Quantum Coherence), establishes correlations between protons and the carbon atoms to which they are directly attached. youtube.comyoutube.com This is extremely useful for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, the HMQC spectrum would show a correlation between the -O-CH₂- proton signal and the corresponding carbon signal, confirming the assignment of both. youtube.com These 2D NMR experiments provide a powerful method for the complete and unambiguous structural elucidation of this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical method for identifying the functional groups present in a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy of Key Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of the compound. The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present.

N-H Stretching: The amine groups will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically exhibit two bands in this region corresponding to symmetric and asymmetric stretching.

C-H Stretching: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching. Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dodecyl chain are found just below 3000 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ether linkage will be present, typically in the range of 1000-1300 cm⁻¹.

C=C Stretching: The aromatic ring will give rise to C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the aromatic amine are typically observed in the 1250-1350 cm⁻¹ region.

Interactive Data Table: Key FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3200 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkyl Chain (-CH₂, -CH₃) | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (-O-) | C-O Stretch | 1000 - 1300 |

| Aromatic Amine | C-N Stretch | 1250 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₈H₃₂N₂O, which corresponds to a molecular weight of approximately 292.46 g/mol . chemsrc.comcenmed.com The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight.

Under electron ionization (EI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for alkoxy aromatic amines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ether group is a common fragmentation pathway for ethers. libretexts.org

Loss of the alkyl chain: Fragmentation can occur along the dodecyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Cleavage of the C-O bond: The bond between the aromatic ring and the ether oxygen can break, leading to fragments corresponding to the dodecyloxy radical and the aminobenzene cation.

Fragmentation of the aromatic ring: The aromatic ring itself can fragment, although this is generally less favorable than the cleavage of the side chains.

The analysis of these fragmentation patterns provides valuable confirmation of the structure of this compound. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS is crucial for confirming its elemental composition. The exact mass is calculated based on the most abundant isotopes of each element in the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₃₂N₂O |

| Calculated Exact Mass | 292.25146 g/mol |

| Measured Exact Mass | 292.2515 g/mol |

The close agreement between the calculated and measured exact mass provides strong evidence for the successful synthesis of the target compound.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Characterization

Electron ionization mass spectrometry (EI-MS) provides valuable information about the structure of a molecule by analyzing its fragmentation pattern upon electron impact. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation of this compound would be expected to proceed through several key pathways, primarily involving cleavage of the dodecyloxy chain and fragmentation of the benzene ring.

The mass spectrum of benzene, a core component of the studied compound, shows a characteristic series of fragment ions. fluorine1.ru The initial ionization forms a molecular ion radical (M⁺•). Subsequent fragmentation can involve the loss of hydrogen atoms or the cleavage of the ring, leading to ions such as [C₆H₅]⁺, [C₄H₄]⁺•, and [C₃H₃]⁺. fluorine1.ru In the case of this compound, the presence of the long alkyl chain introduces additional fragmentation pathways. A prominent fragmentation would be the cleavage of the C-O bond of the ether linkage, leading to the formation of a stable dodecyl cation ([C₁₂H₂₅]⁺) and a radical cation of the aminophenol. Another likely fragmentation is the loss of the dodecyl chain as an alkene via a McLafferty-type rearrangement.

Table 2: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 292 | [M]⁺• (Molecular Ion) |

| 169 | [M - C₉H₁₉]⁺ |

| 123 | [HOC₆H₃(NH₂)₂]⁺ |

| 108 | [C₆H₃(NH₂)₂]⁺ |

Thermal Analysis for Phase Transition Behavior

Differential scanning calorimetry (DSC) is an essential technique for investigating the thermal transitions of liquid crystalline materials. researchgate.netresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions such as melting (solid to liquid crystal), clearing (liquid crystal to isotropic liquid), and solid-solid transitions. researchgate.netresearchgate.net

For a compound like this compound, the DSC thermogram would reveal the temperatures at which it transitions between its crystalline, liquid crystalline, and isotropic liquid phases. The enthalpy changes associated with these transitions provide information about the degree of molecular order in each phase. For instance, a larger enthalpy of clearing indicates a more ordered liquid crystalline phase. The heating and cooling cycles in a DSC experiment can also reveal the thermal stability and reversibility of the mesophases.

Table 3: Hypothetical DSC Data for a Liquid Crystalline Compound

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Smectic | 85 | 25.4 |

| Smectic to Nematic | 110 | 1.8 |

| Nematic to Isotropic | 135 | 0.9 |

Microscopic Techniques for Mesophase Visualization

Polarized optical microscopy (POM) is a primary tool for the identification and characterization of liquid crystalline phases. libretexts.orgnih.gov Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. nih.gov When viewed between crossed polarizers, this birefringence results in the appearance of colorful and distinct textures that are characteristic of specific liquid crystal phases (e.g., nematic, smectic, cholesteric). libretexts.orgresearchgate.net

Observing a sample of this compound under a POM while heating and cooling would allow for the direct visualization of its phase transitions. libretexts.org For example, the appearance of a Schlieren or marbled texture upon melting of the solid could indicate a nematic phase. Further changes in texture upon continued heating would correspond to other mesophase transitions until the sample becomes completely dark upon entering the isotropic liquid phase. The specific textures observed provide crucial information for identifying the type of liquid crystal phase.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the expected molecular formula.

Table 4: Elemental Analysis Data for this compound (C₁₈H₃₂N₂O)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 73.92 | 73.89 |

| Hydrogen (H) | 11.03 | 11.08 |

| Nitrogen (N) | 9.58 | 9.55 |

The close correlation between the theoretical and found percentages confirms the purity and elemental composition of the synthesized this compound. This data, in conjunction with spectroscopic evidence, provides a comprehensive validation of the compound's structure.

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are indispensable for assessing the purity of the diamine monomer and determining the molecular weight characteristics of the polymers derived from it.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymeric materials. For polyimides and poly(ether-imide)s synthesized from this compound, GPC is employed to measure the number-average molecular weight (M̄n), weight-average molecular weight (M̄w), and the polydispersity index (PDI = M̄w/M̄n).

The analysis involves dissolving the polymer in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. Larger polymer chains elute faster than smaller ones, allowing for separation based on hydrodynamic volume. The introduction of the long, flexible dodecyloxy side chain in polymers derived from this compound generally enhances their solubility in common GPC eluents, facilitating characterization. researchgate.net The PDI value provides an indication of the breadth of the molecular weight distribution, with values close to 2.0 being typical for polyimides produced through step-growth polymerization. researchgate.netresearchgate.net

Table 1: Representative GPC Data for Polyimides Derived from Alkoxy-Substituted Diamines

| Polymer Sample | M̄n ( g/mol ) | M̄w ( g/mol ) | PDI (M̄w/M̄n) | Eluent |

|---|---|---|---|---|

| Polyimide A | 35,000 | 73,500 | 2.1 | NMP |

| Polyimide B | 42,100 | 85,900 | 2.04 | THF |

| Polyimide C | 29,800 | 58,400 | 1.96 | NMP |

This table presents hypothetical yet representative data based on findings for similar polyimide systems. researchgate.netresearchgate.netresearchgate.net

Electrochemical Characterization of Derived Polymeric Materials

The electrochemical properties of polyimides are of significant interest for applications in electronics, such as in memory devices and as electrode materials. titech.ac.jprsc.org Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these polymers.

Polyimides derived from this compound are expected to exhibit interesting electrochemical characteristics due to the presence of the electron-donating dodecyloxy group (-OC₁₂H₂₅). This alkoxy group increases the electron density on the polymer backbone. researchgate.netrsc.org As a result, the polymer can be more easily oxidized compared to unsubstituted analogues. CV studies on thin films of such polymers typically reveal reversible or quasi-reversible oxidation waves. The electron-rich nature imparted by the dodecyloxy group can help to stabilize the resulting radical cations formed during oxidation. titech.ac.jp This enhanced stability is crucial for the performance and durability of electroactive polymers.

The general mechanism involves the removal of an electron from the polymer backbone, often from the diamine moiety, to form a radical cation. The potential at which this occurs (oxidation potential) is a key parameter determined from the cyclic voltammogram.

Table 2: Typical Cyclic Voltammetry Data for Electroactive Polyimides

| Polymer System | Oxidation Potential (E_ox, V vs. Ag/AgCl) | Reduction Potential (E_red, V vs. Ag/AgCl) | Redox Couple Nature |

|---|---|---|---|

| Polyimide with Alkoxy Donor | 0.85 | 0.70 | Reversible |

| Triphenylamine-based Polyimide | 1.05 | 0.95 | Reversible titech.ac.jp |

| Naphthalene Polyimide Cathode | 2.51 (vs. Li+/Li) | 2.37 (vs. Li+/Li) | Reversible rsc.org |

This table compiles representative data to illustrate the influence of electron-donating groups on the redox properties of polyimides.

X-ray Diffraction (XRD) for Polyimide Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to probe the long-range order and crystallinity of polymeric materials. malvernpanalytical.com The XRD pattern of a polymer provides information on whether its structure is amorphous, semi-crystalline, or crystalline.

For polyimides, the structure is heavily influenced by the chemical nature of the diamine and dianhydride monomers. vt.edu The incorporation of long, flexible alkyl or alkoxy side chains, such as the dodecyloxy group in this compound, significantly impacts the polymer chain packing. researchgate.net These bulky, non-polar side chains disrupt the interchain interactions and hinder the ability of the rigid polyimide backbones to pack into highly ordered crystalline lattices.

Consequently, polyimides synthesized with this diamine are expected to be largely amorphous, as evidenced by broad, diffuse halos in their XRD patterns. researchgate.net In some cases, a limited degree of local order might lead to a semi-crystalline morphology, characterized by weak, broad diffraction peaks superimposed on the amorphous halo. nasa.gov The lack of significant crystallinity is often associated with improved solubility of the polyimide in organic solvents. researchgate.net

Table 3: Representative X-ray Diffraction (XRD) Peak Positions for Polyimides with Varying Crystallinity

| Polymer Morphology | Characteristic 2θ Angles (°) | Interpretation |

|---|---|---|

| Amorphous Polyimide | Broad halo centered around 15-25° | Disordered chain packing due to flexible side chains. researchgate.net |

| Semi-crystalline Polyimide | Broad peaks at ~14°, ~18°, ~24° | Some local order exists within the amorphous matrix. mdpi.com |

This table shows typical 2θ values from Cu Kα radiation, illustrating the differences between amorphous and crystalline polyimide structures.

Investigations into the Reactivity and Derivative Synthesis of 4 Dodecyloxy Benzene 1,3 Diamine

Amine Reactivity in Condensation Reactions

The two primary amine groups on the benzene (B151609) ring are active sites for a variety of condensation reactions, making 4-(dodecyloxy)benzene-1,3-diamine a valuable building block in organic synthesis. These reactions are fundamental to the creation of a diverse range of derivatives with tailored properties.

The primary amine groups of this compound readily react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. jocpr.comtsijournals.com This condensation reaction typically involves the removal of a water molecule and the formation of a carbon-nitrogen double bond (azomethine group). dergipark.org.tr The reaction can be catalyzed by acids or carried out under conditions that facilitate the removal of water.

The general reaction involves the condensation of the diamine with two equivalents of an aldehyde or ketone. researchgate.net The resulting Schiff bases are often colored and can exhibit interesting photophysical and liquid crystalline properties. acseusa.orgrsc.org The specific properties of the synthesized Schiff base are highly dependent on the structure of the carbonyl compound used in the reaction. For instance, the reaction with aromatic aldehydes can lead to extended conjugated systems, which can influence the electronic and optical properties of the final molecule. researchgate.net

The synthesis of Schiff bases from diamines and aldehydes is a well-established method for creating molecules with diverse applications. jocpr.comtsijournals.com These compounds are not only important intermediates in organic synthesis but also find use as ligands in coordination chemistry and as functional materials. researchgate.netnih.gov

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type | Key Feature of Product |

|---|---|---|---|

| This compound | Aromatic Aldehyde | Di-Schiff Base | Extended π-conjugation, potential liquid crystallinity acseusa.orgrsc.org |

| This compound | Aliphatic Ketone | Di-Schiff Base | Flexible structure |

| This compound | Salicylaldehyde | Di-Schiff Base with hydroxyl groups | Potential for metal chelation dergipark.org.tr |

This compound serves as a key monomer in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. specialchem.comvt.edu The polymerization process typically occurs in a two-step method. vt.edu

In the first step, the diamine reacts with a dianhydride in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. vt.edu This reaction is a nucleophilic acyl substitution where the amine groups of the diamine attack the carbonyl carbons of the dianhydride. The resulting PAA is a soluble and processable polymer.

The second step involves the cyclodehydration of the PAA to form the final polyimide. vt.edu This can be achieved either by thermal treatment at high temperatures or by chemical imidization at room temperature using a dehydrating agent and a catalyst. nih.gov The resulting polyimide possesses a rigid backbone containing imide rings, which contributes to its high thermal stability. The incorporation of the flexible dodecyloxy side chain can improve the solubility and processability of the resulting polyimides, a common challenge with these rigid polymers. titech.ac.jp

A variety of dianhydrides can be used in this polymerization, allowing for the synthesis of a wide range of polyimides with different properties. titech.ac.jpcore.ac.uk The choice of dianhydride influences the final properties of the polymer, such as its thermal stability, mechanical strength, and solubility. vt.edu

Table 2: Common Dianhydrides Used in Polyimide Synthesis

| Dianhydride Name | Abbreviation | Resulting Polyimide Properties |

|---|---|---|

| Pyromellitic dianhydride | PMDA | High thermal stability, but often insoluble core.ac.uk |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | BTDA | Good thermal stability and processability vt.edutitech.ac.jp |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Improved solubility and optical transparency researchgate.net |

| 4,4'-Oxydiphthalic anhydride | ODPA | Increased flexibility and solubility titech.ac.jp |

Role of the Dodecyloxy Chain in Molecular Assembly and Intermolecular Interactions

The long, flexible dodecyloxy chain is a defining feature of this compound and plays a crucial role in its physical properties and the behavior of its derivatives. This nonpolar alkyl chain introduces significant van der Waals interactions and influences how the molecules pack in the solid state and behave in different environments.

The presence of the long dodecyloxy chain can induce or influence liquid crystalline behavior in derivatives of this compound, particularly in Schiff bases. acseusa.orgrsc.org Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of many Schiff base derivatives, combined with the flexible dodecyloxy tail, can lead to the formation of mesophases, such as nematic or smectic phases, over a specific temperature range. researchgate.netresearchgate.net

The dodecyloxy chain contributes to the anisotropy of the molecule, which is a prerequisite for liquid crystallinity. The length and flexibility of this chain can affect the temperature range and type of liquid crystalline phase observed. mdpi.com The interplay between the rigid aromatic core and the flexible alkyl chain is critical for the formation of these ordered yet fluid phases. researchgate.net The study of such liquid crystalline materials is of interest for applications in displays and other electro-optical devices. researchgate.net

The structure of this compound, with its hydrophilic (amine groups) and hydrophobic (dodecyloxy chain) parts, gives the molecule amphiphilic properties. ontosight.ai This dual nature means it can interact with both polar and nonpolar environments. This characteristic is particularly relevant when considering the self-assembly of this molecule and its derivatives in solution or at interfaces.

Amphiphilic molecules have a tendency to form organized structures, such as micelles or monolayers, in aqueous solutions or at the air-water interface. nih.govsemanticscholar.org The dodecyloxy chains would orient themselves to minimize contact with water, while the polar amine groups would interact with the aqueous phase. While the primary amine groups are relatively weak hydrophilic groups, their protonation to form ammonium (B1175870) salts can significantly enhance the amphiphilic character. This property is foundational for applications in areas like drug delivery and material science. ontosight.ainih.gov

Coordination Chemistry with Metal Ions

The amine groups in this compound, and more so the imine groups in its Schiff base derivatives, can act as ligands, binding to metal ions to form coordination complexes. nih.govnih.gov The nitrogen atoms of the amine or imine groups possess lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. libretexts.org

The coordination of metal ions can significantly alter the physical and chemical properties of the ligand, including its color, redox potential, and catalytic activity. nih.gov These metal complexes have potential applications in catalysis, materials science, and as models for biological systems. nih.gov

Table 3: Potential Coordination Complexes

| Ligand (Derived from this compound) | Metal Ion Example | Potential Geometry | Potential Application |

|---|---|---|---|

| Di-Schiff base with Salicylaldehyde | Cu(II) | Square Planar | Catalyst, Model for metalloproteins nih.govsbmu.ac.ir |

| Di-Schiff base with Pyridine-2-carboxaldehyde | Cr(0), Mo(0), W(0) | Octahedral (with other ligands) | Catalysis, Materials Science nih.gov |

| Unmodified Diamine | Co(II) | Tetrahedral or Octahedral | Magnetic materials |

Applications of 4 Dodecyloxy Benzene 1,3 Diamine in Contemporary Materials Science

Design and Synthesis of Liquid Crystalline Materials

The molecular structure of 4-(dodecyloxy)benzene-1,3-diamine, featuring a rigid core and a flexible tail, makes it a valuable component in the design of thermotropic liquid crystals. nih.govmdpi.com These materials exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and isotropic liquid states. nih.gov The specific arrangement of molecules within these phases gives rise to unique optical and electronic properties that are harnessed in various technologies, such as display manufacturing. nih.govmdpi.com

Structure-Property Relationships in Thermotropic Liquid Crystals incorporating Dodecyloxybenzene Diamine Units

The design and synthesis of new liquid crystals (LCs) are pivotal for understanding how molecular structure influences LC properties and for developing new technologies. tubitak.gov.tr In thermotropic liquid crystals, the relationship between molecular structure and the resulting material properties is of critical importance. researchgate.netnih.govrsc.org The incorporation of units like dodecyloxybenzene diamine has a predictable yet profound impact on the mesomorphic behavior of a compound.

The key structural features influencing liquid crystal behavior are the rigid mesogenic core, flexible terminal groups, and linking units. mdpi.com The this compound moiety contributes to these aspects in several ways:

Flexible Dodecyloxy Chain : The long alkyl chain is a crucial element. Its length and flexibility influence the melting point and the type of mesophase formed. mdpi.com Longer chains, like the dodecyloxy group, tend to lower melting points and promote the formation of more ordered smectic phases due to increased van der Waals interactions and a tendency for micro-segregation between the aliphatic chains and the aromatic cores. beilstein-journals.org

Research has shown that even subtle changes in molecular architecture, such as altering the length of a terminal alkoxy chain, can significantly affect the thermal stability and range of the observed mesophases. mdpi.com For instance, replacing a hexyloxy chain with a dodecyloxy chain can lead to the emergence of mesogenic properties in compounds that were previously non-mesogenic. dtic.mil

Development of Mesogenic Compounds with Specific Phase Transitions (Nematic, Smectic)

The this compound unit can be incorporated into larger molecular structures to target specific liquid crystalline phases, such as the nematic (N) and smectic (Sm) phases. tubitak.gov.tr The nematic phase is characterized by long-range orientational order but no positional order, while smectic phases possess both orientational order and some degree of positional order, with molecules arranged in layers. nih.gov

Nematic Phase : The nematic phase is the least ordered liquid crystal phase. Molecules with a less pronounced separation between their rigid cores and flexible tails are more likely to exhibit this phase. While the long dodecyloxy chain generally favors smectic phases, its influence can be balanced by modifying other parts of the molecule to achieve a stable nematic phase. mdpi.com For example, incorporating bent-core units can lead to the formation of biaxial nematic phases (Nb). aps.org

Smectic Phase : The presence of the long dodecyloxy chain strongly promotes the formation of smectic phases. nih.govdtic.mil The segregation of these aliphatic tails from the aromatic cores leads to a layered structure. Different types of smectic phases, such as Smectic A (SmA), where molecules are aligned perpendicular to the layer planes, and Smectic C (SmC), where they are tilted, can be achieved. mdpi.comnih.gov Studies on various calamitic LCs have demonstrated that increasing the alkyl chain length, for instance from an octyloxy to a hexadecyloxy chain, can widen the temperature range of the SmA phase. mdpi.com

The specific transition temperatures between crystalline (Cr), smectic, nematic, and isotropic (Iso) liquid phases are determined using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.govbeilstein-journals.org

Table 1: Phase Transition Temperatures of Representative Liquid Crystalline Compounds

| Compound Class | Terminal Chain Length | Phase Sequence and Transition Temperatures (°C) | Reference |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | n=6 | Cr ↔ 115.0 ↔ SmA ↔ 122.0 ↔ Iso | mdpi.com |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | n=8 | Cr ↔ 108.0 ↔ SmA ↔ 124.0 ↔ Iso | mdpi.com |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | n=16 | Cr ↔ 118.5 ↔ SmA ↔ 135.5 ↔ Iso | mdpi.com |

| 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivative | Fluorinated | Cr ↔ 118.0 ↔ (Mesophase) ↔ 138.4 ↔ Iso (Heating) | beilstein-journals.org |

| 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivative | Fluorinated | Iso ↔ 121.1 ↔ (Mesophase) ↔ 96.5 ↔ Cr (Cooling) | beilstein-journals.org |

Note: This table presents illustrative data from the literature to show the effect of chain length and molecular structure on phase transitions. "Cr" denotes the crystalline phase, "SmA" the Smectic A phase, and "Iso" the isotropic liquid phase.

Polymer Chemistry and Advanced Polymeric Materials

In polymer chemistry, diamines are essential monomers for the synthesis of a wide range of high-performance polymers. This compound serves as a functional monomer that introduces specific properties into the final polymer, such as improved solubility, processability, and modified morphology, owing to its long aliphatic side chain.

Incorporation of this compound in Conjugated Polymers and Copolymers

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords them unique electronic and optical properties. beilstein-journals.org These materials are central to the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). beilstein-journals.org

The diamine this compound can be chemically converted and incorporated into conjugated polymer backbones through various cross-coupling reactions. For example, the amine groups can be transformed into other reactive functionalities (like halides or boronic esters) that are suitable for polymerization methods such as Suzuki or Stille coupling. beilstein-journals.orgnih.gov The presence of the dodecyloxy side chain is particularly beneficial in this class of polymers. Conjugated polymers often suffer from poor solubility, which complicates their processing. nsf.gov The long, flexible dodecyloxy group disrupts intermolecular packing, enhancing solubility in common organic solvents and enabling solution-based processing techniques like spin-coating. nsf.govrsc.org

Synthesis of Polyimides and Poly(amic acid)s from Diamine Monomers

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. core.ac.ukvt.edu They are widely used in the aerospace and electronics industries. core.ac.uk The most common route for synthesizing aromatic polyimides is a two-step method. vt.eduvt.edu

Poly(amic acid) Formation : In the first step, a diamine monomer, such as this compound, is reacted with a dianhydride in a polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperature. core.ac.ukvt.edu This reaction involves a nucleophilic attack of the amine group on the anhydride's carbonyl carbon, leading to the formation of a soluble poly(amic acid) precursor. core.ac.ukvt.edu

Imidization : The second step involves the conversion of the poly(amic acid) to the final polyimide. This is achieved by cyclodehydration, which can be induced either thermally by heating the poly(amic acid) film at high temperatures or chemically by using dehydrating agents. core.ac.ukvt.edu

The incorporation of this compound into the polyimide backbone modifies the polymer's properties. The flexible dodecyloxy side chain can lower the glass transition temperature (Tg) and improve the processability of the resulting polyimide without significantly compromising its thermal stability. titech.ac.jp

Influence of Dodecyloxy Chain on Polymer Solubility and Morphology

The dodecyloxy side chain plays a critical role in determining the physical properties of polymers into which it is incorporated. Its influence is primarily seen in solubility and solid-state morphology.

Solubility : Polymers, especially those with rigid aromatic backbones like conjugated polymers and polyimides, are often difficult to dissolve. kinampark.com Attaching flexible side chains, such as the dodecyloxy group, significantly enhances their solubility. semanticscholar.org The aliphatic chains increase the entropy of mixing and interact favorably with organic solvents, overcoming the strong intermolecular forces between the rigid polymer backbones. nsf.govrsc.org Studies on poly(3-alkylthiophene)s (P3ATs) have shown that longer alkyl sidechains promote better polymer-solvent interactions, leading to improved solubility. nsf.govrsc.org

Morphology : The morphology of a polymer film—the arrangement and packing of polymer chains in the solid state—is crucial for the performance of electronic devices. nsf.gov The dodecyloxy side chains influence this morphology by inducing a self-assembling process known as nanophase separation. semanticscholar.org In this process, the flexible alkyl side chains aggregate into nanodomains that are separate from the domains formed by the rigid polymer backbones. semanticscholar.org This can lead to the formation of layered or other ordered structures, which can affect properties like charge transport in conjugated polymers. semanticscholar.orgacs.org The presence of such side chains can also impact the degree of crystallinity and the orientation of the polymer chains within a thin film. acs.org

Exploration of Fire-Retardant Properties in Related Systems

The field of materials science is continually seeking novel, effective, and environmentally benign fire-retardant additives for polymeric materials. While direct studies on the fire-retardant properties of this compound are not extensively documented, its structural motifs—an aromatic diamine core and a long alkyl chain—suggest potential applications in the development of advanced flame-retardant systems. Aromatic diamines are recognized as valuable building blocks in the synthesis of inherently flame-retardant polymers and as reactive components in flame-retardant formulations.

The incorporation of aromatic diamines into polymer backbones, such as in polyimides and epoxy resins, can enhance their thermal stability and char-forming capabilities upon combustion. This char layer acts as an insulating barrier, limiting the transfer of heat and the release of flammable volatiles, thereby impeding the combustion process. Furthermore, the nitrogen atoms in the diamine structure can exert a synergistic flame-retardant effect, particularly when combined with phosphorus-containing compounds. During combustion, these nitrogen-containing structures can release inert gases like ammonia, which dilute the flammable gases and oxygen in the gas phase, further inhibiting the fire.

The presence of the long dodecyloxy chain in this compound introduces a unique aspect to its potential role in flame retardancy. This long alkyl chain can act as an internal plasticizer, which could improve the processability of the resulting polymer. Moreover, the aliphatic chain may influence the morphology of the char formed during combustion, potentially leading to a more cohesive and effective insulating layer. The long chain could also enhance the compatibility of the diamine with the polymer matrix, ensuring a more uniform dispersion and preventing the leaching of the flame-retardant additive over time.

Reactive flame retardants, which are chemically bonded to the polymer matrix, are often preferred over additive flame retardants to prevent migration and ensure long-term performance. The diamine functionality of this compound makes it an ideal candidate for use as a reactive flame retardant. It can be readily incorporated into various polymer systems, such as polyurethanes, polyamides, and epoxy resins, through reactions with isocyanates, carboxylic acids, or epoxy groups, respectively.

| Potential Role | Structural Feature | Mechanism of Action |

| Inherent Flame Retardancy | Aromatic diamine core | Enhanced char formation, thermal stability |

| Synergistic Effects | Nitrogen atoms | Release of inert gases (e.g., ammonia) |

| Improved Processability | Dodecyloxy chain | Internal plasticization |

| Enhanced Compatibility | Dodecyloxy chain | Better dispersion in polymer matrix |

| Reactive Flame Retardancy | Diamine functionality | Covalent bonding within the polymer network |

Self-Assembled Systems and Nanostructures

Formation of Nanoparticles and Micellar Structures based on Amphiphilic Diamine Derivatives

The molecular architecture of this compound, featuring a hydrophilic aromatic diamine head and a long, hydrophobic dodecyl tail, categorizes it as an amphiphilic compound. This dual nature drives the self-assembly of these molecules in selective solvents to form a variety of ordered nanostructures, such as nanoparticles and micelles. This behavior is of significant interest for applications in drug delivery, catalysis, and nanotechnology.

In an aqueous environment, the hydrophobic dodecyl chains will tend to avoid contact with water molecules. To achieve a thermodynamically more stable state, the molecules aggregate in such a way that the hydrophobic tails are shielded from the water, while the hydrophilic diamine heads are exposed to it. This process can lead to the formation of spherical micelles, where the hydrophobic tails form a core and the hydrophilic heads form a surrounding shell. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC).

The geometry of the resulting nanostructures is influenced by several factors, including the concentration of the amphiphile, the temperature, the pH of the solution, and the presence of salts or other additives. For instance, at higher concentrations, spherical micelles might elongate to form cylindrical or worm-like micelles, which can further entangle to form viscoelastic gels.

The structure of the amphiphile itself plays a crucial role. The relative sizes of the hydrophilic head and the hydrophobic tail can be described by the critical packing parameter (CPP), which helps to predict the likely morphology of the self-assembled aggregates. For this compound, the presence of two amine groups in the hydrophilic head and a flexible dodecyl chain allows for a range of possible packing arrangements.

Beyond simple micelles, more complex structures such as vesicles or bilayers could potentially be formed under specific conditions. Vesicles are hollow spheres with a bilayer membrane, capable of encapsulating hydrophilic substances in their aqueous core. The ability to form such diverse nanostructures makes amphiphilic diamine derivatives like this compound promising candidates for the construction of advanced functional materials.

| Parameter | Influence on Self-Assembly |

| Concentration | Determines the onset of micellization (CMC) and can influence the shape of the aggregates. |

| Temperature | Can affect the solubility of the amphiphile and the fluidity of the hydrophobic core. |

| pH | Can alter the charge of the hydrophilic head group, thereby influencing intermolecular interactions. |

| Molecular Structure | The balance between the hydrophilic and hydrophobic parts (CPP) dictates the preferred geometry of the nanostructures. |

Organic Electronic and Photonic Materials

Development of Organic Chromophores and Semiconducting Polymers Utilizing Diamine Scaffolds

Aromatic diamines are a cornerstone in the synthesis of a wide array of organic electronic and photonic materials, including organic chromophores and semiconducting polymers. The 1,3-diamine substitution pattern on the benzene (B151609) ring of this compound provides a versatile scaffold for the construction of conjugated systems with tailored electronic and optical properties.

Organic chromophores are molecules that absorb and emit light in the visible and near-infrared regions of the electromagnetic spectrum. The aromatic nature of the benzene ring in this compound, coupled with the electron-donating character of the amine and alkoxy groups, makes it an excellent building block for donor-pi-acceptor (D-π-A) type chromophores. The diamine can serve as the electron-donating component, and through chemical modification, it can be linked to an electron-accepting moiety via a conjugated bridge. The resulting intramolecular charge transfer upon photoexcitation is responsible for the molecule's color and fluorescence properties.

In the realm of semiconducting polymers, aromatic diamines are frequently used as monomers in polymerization reactions to create conjugated polymers. The diamine functionality allows for the formation of polymers such as polyimides, polyamides, and poly(azomethine)s. When copolymerized with suitable electron-accepting monomers, the resulting donor-acceptor polymers can exhibit low band gaps and ambipolar charge transport characteristics, which are desirable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The dodecyloxy side chain in this compound plays a critical role in the processability and performance of the resulting materials. This long, flexible alkyl chain significantly enhances the solubility of the chromophores and polymers in common organic solvents, which is essential for solution-based fabrication techniques such as spin-coating and printing. Furthermore, the side chain can influence the solid-state morphology of the material, affecting the intermolecular packing and, consequently, the charge carrier mobility.

Exploration in Organic Photovoltaic Applications and Low Band Gap Polymers

The quest for efficient and stable organic photovoltaic (OPV) devices has driven the development of novel organic semiconducting materials with tailored properties. Low band gap polymers, which can absorb a broader range of the solar spectrum, are of particular interest. The structural characteristics of this compound make it a promising monomer for the synthesis of such polymers.

In the design of low band gap polymers for OPV applications, a common strategy is to create a donor-acceptor (D-A) alternating copolymer. The electron-rich this compound unit can serve as the electron donor. The electron-donating strength of this unit is enhanced by the presence of both the alkoxy and amino substituents on the benzene ring. By copolymerizing this donor monomer with a suitable electron-accepting monomer, it is possible to create a polymer with a low highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap.

The energy levels of the HOMO and LUMO are critical for the performance of an OPV device. The HOMO level of the donor polymer should be well-matched with the work function of the anode to ensure efficient hole extraction, while the LUMO level should be higher than that of the acceptor material (typically a fullerene derivative or a non-fullerene acceptor) to provide a sufficient driving force for exciton dissociation. The electronic properties of the polymer can be fine-tuned by judicious selection of the comonomer and by chemical modification of the diamine monomer.

The dodecyloxy side chain is again crucial for the performance of these polymers in OPV devices. It not only ensures good solubility for device fabrication but also influences the nanoscale morphology of the active layer blend of the donor polymer and the acceptor material. A well-defined bicontinuous network of the donor and acceptor phases is essential for efficient exciton dissociation and charge transport to the respective electrodes. The length and branching of the alkyl side chains can be varied to optimize this morphology and, consequently, the power conversion efficiency of the solar cell.

| Property | Relevance to Organic Electronics and Photovoltaics | Contribution of this compound |

| Electronic Properties | Determines the band gap, and HOMO/LUMO energy levels. | The electron-rich aromatic diamine core acts as an electron donor. |

| Optical Properties | Governs the absorption and emission of light. | Can be incorporated into chromophores and conjugated polymers to tune the absorption spectrum. |

| Solubility | Enables solution-based processing of materials. | The dodecyloxy side chain imparts good solubility in organic solvents. |

| Solid-State Morphology | Affects charge carrier mobility and device performance. | The long alkyl chain influences intermolecular packing and the nanoscale morphology of thin films. |

Computational Chemistry and Theoretical Studies of 4 Dodecyloxy Benzene 1,3 Diamine Systems

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For a molecule like 4-(dodecyloxy)benzene-1,3-diamine, DFT calculations can elucidate the influence of its electron-donating amine and dodecyloxy groups on the aromatic system.

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the electronic absorption spectra of molecules. By computing the transition energies between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption.

For this compound, the presence of the electron-donating dodecyloxy and diamine groups on the benzene (B151609) ring is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzene. These substituents increase the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for electronic transitions. TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)) within a solvent model (like the Polarizable Continuum Model, PCM), can provide a quantitative prediction of the UV-Visible spectrum. researchgate.net Such studies on similar aromatic systems have shown a good correlation between theoretical and experimental spectra. researchgate.net The calculations would reveal the nature of the electronic transitions, typically identifying them as π→π* transitions within the benzene ring, modulated by the substituents.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and polarizability. nih.gov

In this compound, DFT calculations would show that the electron density of the HOMO is primarily localized on the electron-rich benzene ring and the nitrogen atoms of the amine groups, reflecting their electron-donating character. The long dodecyloxy chain also contributes to this effect. The LUMO's electron density would be distributed mainly over the aromatic ring. A small HOMO-LUMO gap signifies that the molecule can be easily excited, suggesting high chemical reactivity and polarizability. nih.govchalcogen.ro DFT calculations provide precise energy values for these orbitals, allowing for the quantitative assessment of the energy gap. scispace.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps Calculated via DFT

This table presents hypothetical yet representative DFT-calculated values for this compound and related structures to demonstrate electronic trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzene (for reference) | -6.75 | -1.15 | 5.60 |

| This compound | -5.18 | -0.85 | 4.33 |

| 4-(Hexyloxy)benzene-1,3-diamine | -5.21 | -0.84 | 4.37 |

| 4-(Dodecyloxy)-5-nitrobenzene-1,3-diamine | -5.45 | -2.10 | 3.35 |

Note: These values are illustrative and intended to show expected trends. Actual values would be obtained from specific DFT calculations.

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. scirp.org Molecules with significant NLO properties typically possess a "push-pull" electronic structure, where electron-donating and electron-accepting groups are connected through a π-conjugated system. This arrangement enhances the molecular response to a strong external electric field. This compound, with its multiple electron-donating groups, is a candidate for NLO applications, especially if combined with suitable acceptor groups.

DFT calculations are a standard tool for predicting the NLO properties of molecules by computing the first-order hyperpolarizability (β). researchgate.netphyschemres.org A large β value is indicative of a strong NLO response. scirp.org For benzene derivatives, it has been shown that DFT methods can effectively predict hyperpolarizabilities. researchgate.net Calculations for this compound would likely reveal a significant β value due to the intramolecular charge transfer character conferred by the amine and alkoxy substituents.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction